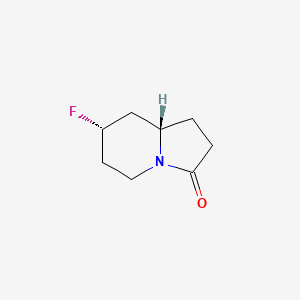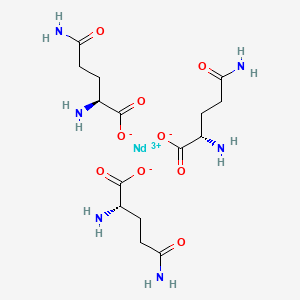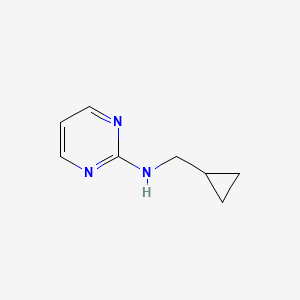
N-(cyclopropylmethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(cyclopropylmethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 151390-01-1 . It has a molecular weight of 149.2 and its IUPAC name is N-(cyclopropylmethyl)-2-pyrimidinamine .
Synthesis Analysis
While specific synthesis methods for “N-(cyclopropylmethyl)pyrimidin-2-amine” were not found, pyrimidines in general can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for “N-(cyclopropylmethyl)pyrimidin-2-amine” is 1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11) . This indicates that the compound contains a pyrimidine ring with a cyclopropylmethyl group attached to it.Physical And Chemical Properties Analysis
“N-(cyclopropylmethyl)pyrimidin-2-amine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Facile Synthesis of Arylpyrrolidinyl Pyrimidines Gazizov et al. (2015) reported the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives. This method provides a simple one-step procedure to obtain target compounds with moderate to good yields, demonstrating a new application in the synthesis of pyrimidine derivatives (Gazizov et al., 2015).
Antitumor and Antibacterial Pharmacophore Sites in Pyrazole Derivatives Titi et al. (2020) synthesized N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives and investigated their structures and biological activities. Their research identified antitumor, antifungal, and antibacterial pharmacophore sites, expanding the understanding of pyrimidin-2-amine derivatives in therapeutic applications (Titi et al., 2020).
Biological Activity Evaluation
Cyclin-Dependent Kinases Inhibition for Anticancer Drug Candidates Tadesse et al. (2017) detailed the discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of CDK4 and CDK6. These inhibitors show promise as anticancer drug candidates, demonstrating significant inhibition of tumor growth in mouse xenografts without clinical toxicity (Tadesse et al., 2017).
Corrosion Inhibition of Mild Steel Ashassi-Sorkhabi et al. (2005) investigated the efficiency of pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their research demonstrates that these compounds offer good corrosion inhibition, contributing to materials science and engineering by providing insights into protective coatings for metals (Ashassi-Sorkhabi et al., 2005).
Safety And Hazards
The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAPMYTVHIFXIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


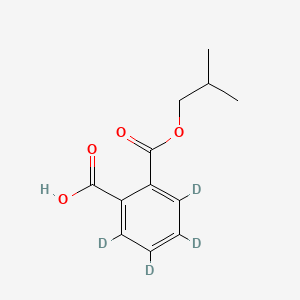
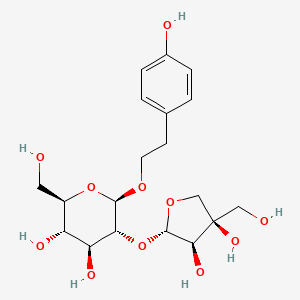
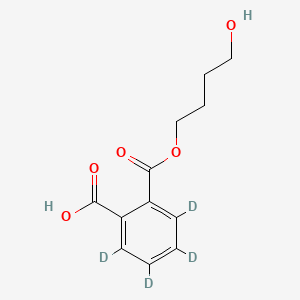
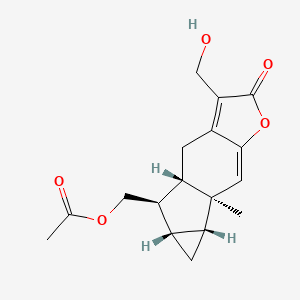
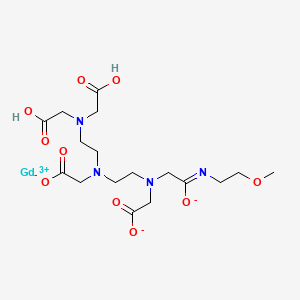
![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)
